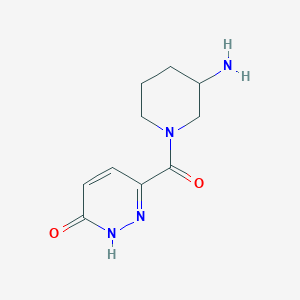

6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(3-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-7-2-1-5-14(6-7)10(16)8-3-4-9(15)13-12-8/h3-4,7H,1-2,5-6,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPYTMBDQLMCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-Aminopiperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic compound with promising biological activity, particularly in the context of neuroinflammation and potential therapeutic applications. This compound, identified by its CAS number 1695327-07-1, has garnered attention due to its structural features that suggest interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N4O2

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 3-(3-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one

- Structural Formula : Structural Formula

Research indicates that this compound exhibits significant anti-inflammatory properties. It selectively inhibits the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) in activated glial cells, which are crucial in neuroinflammatory responses. This selectivity suggests that the compound may modulate glial activation without impairing their beneficial functions, making it a potential candidate for treating neurodegenerative diseases .

Neuroinflammation

A pivotal study highlighted the compound's role in suppressing excessive glial activation, which is often linked to neurodegenerative diseases. The study found that this compound effectively reduced the levels of inflammatory markers in vitro, suggesting its potential as an anti-neuroinflammatory agent .

In Vitro Studies

In vitro assays demonstrated that this compound could inhibit the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators in cultured glial cells. These findings were corroborated by further studies that assessed the compound's effects on various cell lines, confirming its ability to modulate inflammatory pathways .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with related compounds was conducted. The following table summarizes key findings from various studies:

| Compound Name | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Glial Cells | Not specified | Anti-inflammatory |

| 3-Amino-6-phenylpyridazine derivative | Glial Cells | Not specified | Selective inhibitor of IL-1 beta production |

| PDE4 Inhibitor (e.g., PDE423) | Inflammatory Cells | 140 (enzyme assay) | Reduces airway hyperreactivity |

Scientific Research Applications

Pharmacological Potential

Research indicates that derivatives of pyridazin-3(2H)-one exhibit significant biological activity, particularly in the inhibition of phosphodiesterase enzymes (PDEs), which are crucial in regulating cellular signaling pathways. PDE4 inhibitors derived from pyridazinones are of particular interest for their potential in treating inflammatory diseases and conditions linked to elevated levels of cyclic AMP (cAMP) .

Anticancer Activity

Studies have shown that pyridazinone derivatives can possess cytotoxic properties against various cancer cell lines. For instance, research involving a series of pyridopyridazin-3(2H)-one derivatives demonstrated moderate activity against MCF-7 breast cancer cells, indicating the potential for these compounds in cancer therapeutics . The presence of specific functional groups, such as amides, enhances their biological efficacy.

Synthesis and Derivative Development

The synthesis of 6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one and its derivatives can be achieved through various chemical methodologies. For example, Mannich-type condensation reactions have been employed to create novel derivatives with enhanced pharmacological profiles . This adaptability in synthesis allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic effects.

Case Studies

Comparison with Similar Compounds

Pyridazinones with Aryl Substituents

- 6-Phenyl-pyridazin-3(2H)-one : Studied for solubility in pharmaceutical solvents, showing higher solubility in DMSO and PEG-400 than in water. This phenyl-substituted derivative lacks the amine group, leading to reduced polarity compared to the target compound .

- 6-(2-Bromophenylamino)pyridazin-3(2H)-one: Exhibited 74% anti-inflammatory activity (carrageenan-induced edema model), comparable to diclofenac (78.3%).

- 6-(3-Methoxyphenyl)pyridazin-3(2H)-one : Reported in supplier catalogs but lacks detailed pharmacological data. Methoxy groups may modulate electronic effects on the aromatic ring .

Pyridazinones with Amine-Containing Substituents

- 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one: Features a pyrrolidine amine substituent. Supplier data suggest structural similarities to the target compound, but biological activities remain uncharacterized .

- 6-(Aminomethyl)pyridazin-3(2H)-one: Demonstrated in supplier lists, this compound has a simpler aminomethyl group. Its hydrochloride salt form (CAS: 84554-11-0) may improve aqueous solubility .

- 6-(4-Chloro/methyl-phenyl)-4-arylidene-dihydropyridazin-3(2H)-one : Methyl and chloro derivatives showed anticonvulsant activity against isoniazid-induced seizures, with methyl groups conferring higher potency than chloro .

Pyridazinones with Aliphatic Substituents

Hybrid and Complex Derivatives

- 6-(3-((2Z,4E)-2-Phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one: Hybrid thiazepine-pyridazinone derivatives displayed notable antibacterial activity against Gram-positive bacteria, comparable to penicillin .

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives

Preparation Methods

Preparation of the 3-Aminopiperidine Intermediate

The 3-aminopiperidine moiety is a key building block in the synthesis of 6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one. Its preparation is well-documented in literature and patents, primarily focusing on the (R)-enantiomer but applicable to racemic forms.

Synthesis of (R)-3-aminopiperidin-2-one hydrochloride:

This intermediate is obtained by base-mediated transformation of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol. The reaction temperature is carefully controlled between -10 °C and 0 °C to optimize yield and selectivity.

The methyl 2,5-diaminopentanoate dihydrochloride itself is synthesized by acetyl chloride treatment of (R)-2,5-diaminopentanoic acid hydrochloride in methanol at 0–15 °C, followed by heating to 45–65 °C to complete esterification.Reduction to (R)-3-aminopiperidine dihydrochloride:

The 3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at approximately 35 °C. The reduction step is conducted at 58–60 °C to ensure full conversion. After reaction completion, the product is isolated by filtration.Isolation and purification:

The (R)-3-aminopiperidine dihydrochloride is obtained as a solid by filtration from the reaction mixture. The process is scalable, with reported batch sizes exceeding 1000 grams, highlighting its industrial applicability.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Esterification | Acetyl chloride, methanol | 0–15 °C (addition), 45–65 °C (heating) | Formation of methyl 2,5-diaminopentanoate dihydrochloride |

| Cyclization/Base treatment | Base in methanol | -10 to 0 °C | Conversion to 3-aminopiperidin-2-one hydrochloride |

| Reduction | LiAlH4 in THF | 35 °C (addition), 58–60 °C (reaction) | Reduction to 3-aminopiperidine dihydrochloride |

| Isolation | Filtration | Ambient | Solid product recovery |

Synthesis of the Pyridazin-3(2H)-one Core and Coupling

The pyridazin-3(2H)-one core is a heterocyclic scaffold that can be functionalized at the 6-position with a carbonyl group to allow amide bond formation with the aminopiperidine.

Pyridazinone derivative preparation:

Pyridazin-3(2H)-one derivatives are typically synthesized via condensation reactions involving hydrazine or substituted hydrazines with suitable diketones or ketoesters. For example, intramolecular cyclization of 2,6-diaryl piperidin-4-one derivatives with hydrazine affords the pyridazinone ring system.Amide bond formation:

The key step to obtain this compound is the coupling of the 3-aminopiperidine to the pyridazinone carbonyl via a carbamate or amide linkage. This is commonly achieved by reacting the aminopiperidine with an activated pyridazinone derivative such as a pyridazinone acid chloride or mixed carbonate.Carbamate formation methods:

Literature reports efficient carbamate formation using mixed carbonates like di(2-pyridyl) carbonate or phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate as electrophilic reagents. These reagents react with primary or secondary amines under mild conditions with triethylamine or potassium hydride as base to yield carbamate derivatives in good yields.

Data synthesized from organic carbamate formation methodologies and pyridazinone derivative syntheses

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Temperature Range | Yield/Purity Notes |

|---|---|---|---|---|

| 3-Aminopiperidine intermediate | Esterification, cyclization, LiAlH4 reduction | Acetyl chloride, LiAlH4, methanol, THF | -10 to 65 °C | Scalable, high purity via filtration |

| Pyridazinone core synthesis | Hydrazine-mediated cyclization | Hydrazine, diketones | Mild heating | Moderate to high yields |

| Carbamate coupling | Reaction with activated carbonate or acid chloride | Phenylchloroformate, triethylamine, aminopiperidine | Ambient to mild heating | High yields, stable carbamate linkage |

Research Findings and Considerations

The preparation of the 3-aminopiperidine fragment is well-established, with robust protocols allowing for large-scale synthesis and high purity isolation, critical for downstream coupling reactions.

The pyridazinone core synthesis via Mannich-type condensations and hydrazine cyclizations is efficient and allows structural diversity, facilitating analog development.

Carbamate formation using mixed carbonates or phenylcarbamates provides a reliable and mild route to link the aminopiperidine to the pyridazinone, preserving functional group integrity and enhancing overall yield.

Control of reaction temperatures and stoichiometry is essential throughout the process to avoid side reactions and maximize product purity.

While direct detailed synthetic routes for this compound are limited, the combination of these established methods for the fragments and coupling steps is the most authoritative and practical approach based on available literature.

Q & A

Q. Table 1. Biological Activity of Selected Derivatives

| Compound ID | Substituents | IC₅₀ (Anti-inflammatory) | Seizure Inhibition (%) |

|---|---|---|---|

| 3j | 6-(4-CH₃-Ph), 4-arylidene | 12 μM | 80% (50 mg/kg) |

| 6i | 6-(3-OH-Ph), 5-trimethoxy | 18 μM | 65% (50 mg/kg) |

| AS1940477 | 6-(4-F-Ph), p38 inhibitor | N/A | N/A |

Q. Table 2. Key Pharmacokinetic Parameters (In Silico)

| Parameter | 6-(3-Aminopiperidine) Derivative | Reference (Morpholine Analog) |

|---|---|---|

| Bioavailability | 65% | 78% |

| BBB Permeability | Moderate | Low |

| CYP2D6 Inhibition | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.